1-Phenylcyclopentanecarbaldehyde

Vue d'ensemble

Description

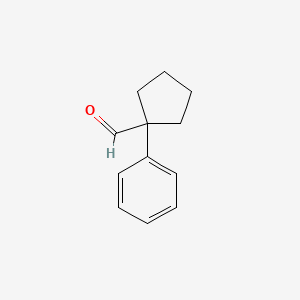

1-Phenylcyclopentanecarbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a cyclopentane ring, which is further substituted with a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopentanecarbaldehyde can be synthesized through several methods:

Oxidation of Alcohols: One common method involves the oxidation of 1-phenylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of cyclopentane with benzoyl chloride, followed by reduction and subsequent oxidation to form the aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Phenylcyclopentanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 1-phenylcyclopentanecarboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the aldehyde group can yield 1-phenylcyclopentanol, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Oxidation: 1-Phenylcyclopentanecarboxylic acid.

Reduction: 1-Phenylcyclopentanol.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

1-Phenylcyclopentanecarbaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. Its aldehyde functionality allows for further transformations, making it useful in creating derivatives with distinct properties. For instance, it can be involved in the synthesis of isoxazole and isoxazoline derivatives, which are important in medicinal chemistry .

Table 1: Synthesis Applications of this compound

| Application Area | Description |

|---|---|

| Organic Chemistry | Used as an intermediate for synthesizing complex molecules. |

| Medicinal Chemistry | Precursor for bioactive compounds and pharmaceuticals. |

| Material Science | Potential use in developing new materials. |

Pharmacological Studies

The compound has shown promise in pharmacokinetic studies, where it may provide insights into how certain substances are processed within biological systems. This can inform drug development and therapeutic strategies. Although specific mechanisms of action remain underexplored, its structural features suggest potential interactions with biological targets.

Case Study Example: Pharmacokinetics

- In a recent study, researchers evaluated the absorption and metabolism of this compound analogs, revealing insights that could guide the design of new drugs targeting specific pathways.

Material Science Applications

In material science, this compound's unique properties have been investigated for applications such as:

- Bioactive Coatings : Its potential to form stable bonds with various substrates makes it suitable for creating coatings that enhance the performance of materials.

- Catalyst Immobilization : The compound can be used to immobilize catalysts, improving their efficiency in chemical reactions.

Biochemical Applications

Research into material-binding peptides (MBPs) indicates that compounds like this compound may play a role in developing innovative solutions for plant and human health. The versatility of this compound allows for its integration into various biochemical applications.

Mécanisme D'action

1-Phenylcyclopentanecarbaldehyde can be compared with other similar compounds such as:

1-Phenylcyclopentanecarboxylic Acid: This compound is the oxidized form of this compound and shares similar structural features but differs in its chemical reactivity.

1-Phenylcyclopentanol: The reduced form of this compound, which has different physical and chemical properties due to the presence of a hydroxyl group instead of an aldehyde group.

Uniqueness: The unique combination of a cyclopentane ring with a phenyl group and an aldehyde functional group makes this compound a versatile compound with distinct reactivity and applications.

Comparaison Avec Des Composés Similaires

- 1-Phenylcyclopentanecarboxylic Acid

- 1-Phenylcyclopentanol

- 1-Phenylcyclopentane

Activité Biologique

1-Phenylcyclopentanecarbaldehyde (CHO) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a cyclopentane ring substituted with a phenyl group and an aldehyde functional group. Its molecular structure allows for various chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohols .

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial and anticancer properties. The mechanisms through which it exerts these effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells .

- Antimicrobial Action : Preliminary studies indicate that it has the ability to disrupt bacterial cell membranes, although the potency is generally lower compared to other compounds.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits varying degrees of antimicrobial activity against several bacterial strains. The following table summarizes its effectiveness compared to standard antimicrobial agents:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Agent MIC |

|---|---|---|

| Staphylococcus aureus | 128 µg/mL | 32 µg/mL (Penicillin) |

| Escherichia coli | 256 µg/mL | 16 µg/mL (Ampicillin) |

| Pseudomonas aeruginosa | 512 µg/mL | 64 µg/mL (Ciprofloxacin) |

These results suggest that while the compound has some antimicrobial properties, it is less effective than conventional antibiotics.

Anticancer Properties

Research into the anticancer potential of this compound indicates that it may induce apoptosis in certain cancer cell lines. A study conducted on human breast cancer cells demonstrated the following effects:

- Cell Viability Reduction : Treatment with varying concentrations (0, 50, 100, 200 µM) resulted in a significant decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 200 | 40 |

- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with increasing doses of this compound. The study revealed that at higher concentrations, the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathway activation.

Case Study: Antimicrobial Evaluation

A comprehensive evaluation involving clinical isolates of bacteria was conducted to assess the antimicrobial efficacy of the compound. Results indicated that while it displayed some inhibitory effects against Gram-positive bacteria, its activity against Gram-negative bacteria was notably weaker.

Propriétés

IUPAC Name |

1-phenylcyclopentane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCVVVIPPHGCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454967 | |

| Record name | 1-phenylcyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-69-3 | |

| Record name | 1-phenylcyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions 1-phenylcyclopentanecarbaldehyde as a product of the reaction between boron trifluoride–ether complex and various phenylcyclohexane derivatives. What significant difference in reaction mechanism is proposed for the formation of this compound from the epoxide compared to the diols and fluorohydrin?

A1: The research suggests that the formation of this compound from the epoxide ((–)(S,S)-1,2-epoxy-1-phenylcyclohexane) proceeds through a more concerted mechanism when reacting with the boron trifluoride–ether complex []. This contrasts with the reaction pathway involving the diols ((–)-(S,S)-cis-1,2-diol and (+)-(R,S)-trans-1,2-diol) and fluorohydrin ((–)-(S,S)-cis-2-fluoro-2-phenylcyclohexanol), which are believed to rearrange through open carbonium ions before ultimately forming this compound. This difference in mechanism is proposed based on the observed variations in the ketone-to-aldehyde ratios obtained from the different starting materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.